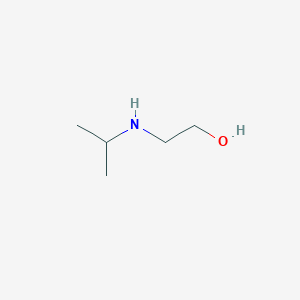
2,6-Dimethyl-3,5-heptanedione
Overview
Description
2,6-Dimethyl-3,5-heptanedione, commonly referred to as DMH, is a widely used compound in scientific research. DMH belongs to the ketone group of compounds and is used for a variety of applications in the laboratory. It is a colorless, volatile liquid with a sweet odor and is soluble in water, alcohols, and ethers. DMH is used as a reagent in organic synthesis, as a chromogenic reagent in biochemistry, and as an intermediate in the synthesis of pharmaceuticals. It has a wide range of applications in scientific research and is used in the synthesis of a variety of compounds.
Scientific Research Applications
Chiral Auxiliary in Synthesis : 2,6-Dimethyl-3,5-heptanedione has been used in the preparation of optically pure compounds, acting as a chiral auxiliary. This is significant in synthesizing enantiomerically pure molecules, essential in pharmaceuticals and agrochemicals (Sugimura et al., 1990).
Kinetics and Reactivity Studies : The compound has been studied for its kinetics of proton transfer with amines in mixed solvent systems. Understanding these kinetics is crucial for predicting the behavior of the compound in various chemical reactions (Bernasconi et al., 1991).
Synthesis of Heterocyclic Compounds : this compound has been utilized in the diastereoselective synthesis of dimethylpyrrolidines and dimethylpiperidines. These compounds have applications in medicinal chemistry and as intermediates in organic synthesis (Boga et al., 1994).
Materials Science and Luminescence : In materials science, novel erbium(III) complexes with this compound have been synthesized for potential applications in sol-gel and polymer-based waveguides and optical amplifiers. These complexes demonstrate efficient energy transfer and characteristic luminescence (Martín‐Ramos et al., 2013).
Catalysis and Functionalization of Molecules : The compound is also studied in the context of catalysis, like in palladium-catalyzed oxidative alkoxylation of α-alkenyl β-diketones to form functionalized furans, a reaction important in organic synthesis and pharmaceuticals (Han et al., 2004).
Spectroscopic and Computational Studies : In spectroscopy and computational chemistry, studies have been conducted on the molecular structure, hydrogen bond strength, and vibrational assignments of this compound, contributing to our understanding of its physical and chemical properties (Sayyar et al., 2021).
Molecular Electronics : It's been investigated as a molecular switch in molecular electronics. The electronic transport properties of the molecule have been studied, revealing its potential use in nano-electronic devices (Sayyar et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethyl-3,5-heptanedione is the electronic transport properties of a β-diketone molecular wire . This compound is also known to act as a metal chelating agent .
Mode of Action
this compound can be converted between two forms: enol and keto . The conversion between these two forms is induced by hydrogen transfer . This transformation leads to a significant change in conductivity .
Biochemical Pathways
It is known that the compound’s interaction with its target leads to changes in the electronic transmission factors and spatial spreading of molecular projected self-consistent hamiltonian orbitals .
Pharmacokinetics
It is known that the compound is used in the preparation of metal diketonates for metal-organic chemical vapor deposition (mocvd) .
Result of Action
The primary result of the action of this compound is a change in conductivity. Specifically, the conductivity is switched from an on state (high conductivity and low resistance) to an off state (low conductivity and high resistance) as a result of the deformation of the molecule (enol → keto) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the alteration of the electrode materials can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be converted between two enol and keto forms This conversion could potentially influence its interactions with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the compound can switch from a high conductivity state to a low conductivity state when it deforms from the enol form to the keto form This could potentially influence its interactions with biomolecules and its ability to inhibit or activate enzymes
properties
IUPAC Name |
2,6-dimethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGGECULKVTYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879615 | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18362-64-6 | |
| Record name | 2,6-Dimethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
